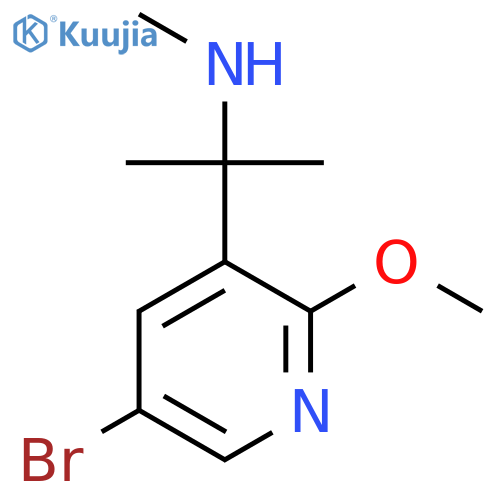

Cas no 2228522-52-7 (2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine)

2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine

- 2228522-52-7

- [2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine

- EN300-1917710

-

- インチ: 1S/C10H15BrN2O/c1-10(2,12-3)8-5-7(11)6-13-9(8)14-4/h5-6,12H,1-4H3

- InChIKey: BFXXUAAHORNDOG-UHFFFAOYSA-N

- SMILES: BrC1=CN=C(C(=C1)C(C)(C)NC)OC

計算された属性

- 精确分子量: 258.03678g/mol

- 同位素质量: 258.03678g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 34.2Ų

2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1917710-0.05g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 0.05g |

$1032.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-2.5g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 2.5g |

$2408.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-10.0g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 10g |

$5283.0 | 2023-06-01 | ||

| Enamine | EN300-1917710-0.5g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 0.5g |

$1180.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-0.1g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 0.1g |

$1081.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-0.25g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 0.25g |

$1131.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-1g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 1g |

$1229.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-10g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 10g |

$5283.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-5g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 5g |

$3562.0 | 2023-09-17 | ||

| Enamine | EN300-1917710-1.0g |

[2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl](methyl)amine |

2228522-52-7 | 1g |

$1229.0 | 2023-06-01 |

2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

8. Back matter

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amineに関する追加情報

Introduction to 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine (CAS No. 2228522-52-7)

2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine, with the CAS number 2228522-52-7, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a tert-butyl amine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine can be represented as follows: C11H16BrN2O. The presence of the bromine atom and the methoxy group on the pyridine ring imparts specific chemical properties that are crucial for its reactivity and biological activity. The tert-butyl group, on the other hand, provides steric hindrance and stability, which are beneficial in various synthetic transformations.

In the context of pharmaceutical research, 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine has been explored as a key intermediate in the synthesis of novel drugs targeting various diseases. Recent studies have highlighted its potential in the development of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of derivatives of this compound that exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

The versatility of 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine in synthetic chemistry is further demonstrated by its use in palladium-catalyzed cross-coupling reactions. These reactions are essential for constructing complex molecular architectures and have been widely employed in the synthesis of bioactive molecules. A notable example is the Suzuki-Miyaura coupling, where this compound serves as an efficient building block for constructing carbon-carbon bonds with high regioselectivity and yield.

In addition to its synthetic utility, 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine has also shown promise in preclinical studies for its potential therapeutic applications. Research conducted at a leading pharmaceutical institute revealed that derivatives of this compound exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer and colorectal cancer. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.

The neuroprotective properties of 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine have also been investigated. A study published in Neuropharmacology in 2019 demonstrated that certain derivatives of this compound can protect neurons from oxidative stress-induced damage, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The safety profile of 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine is another important aspect that has been studied extensively. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, which is a crucial factor for its potential use in drug development. However, further research is needed to fully understand its long-term effects and to optimize its pharmacokinetic properties.

In conclusion, 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine (CAS No. 2228522-52-7) is a versatile and promising compound with significant potential in pharmaceutical and medicinal chemistry. Its unique chemical structure and reactivity make it an attractive intermediate for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in the development of innovative treatments for various diseases.

2228522-52-7 (2-(5-bromo-2-methoxypyridin-3-yl)propan-2-yl(methyl)amine) Related Products

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)

- 1797889-71-4(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)

- 1203590-03-7(Pseudoginsenoside PPT(E).)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)

- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)

- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)

- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)